molecular formula C7H7Br2NO2 B1354084 3,5-Dibromo-2,4-dimethoxypyridine CAS No. 443770-52-3

3,5-Dibromo-2,4-dimethoxypyridine

Cat. No.: B1354084
CAS No.: 443770-52-3
M. Wt: 296.94 g/mol
InChI Key: VIGGQLMMCFGFJQ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4-dimethoxypyridine: is a chemical compound with the molecular formula C7H7Br2NO2 and a molecular weight of 296.95 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and methoxy groups in its structure makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2,4-dimethoxypyridine can be synthesized through the bromination of 2,4-dimethoxypyridine. A typical method involves the reaction of 2,4-dimethoxypyridine with bromine in the presence of sodium acetate and acetic acid. The reaction mixture is heated to 80°C for 16 hours and then cooled to room temperature. The product is then isolated by adding sodium hydroxide and sodium thiosulfate solutions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2,4-dimethoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .

Scientific Research Applications

3,5-Dibromo-2,4-dimethoxypyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2,4-dimethoxypyridine involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The methoxy groups can also affect the compound’s electronic properties, making it a versatile reagent in various chemical reactions .

Comparison with Similar Compounds

  • 2,5-Dibromo-3-methoxypyridine
  • 3,5-Dibromo-2,6-dimethoxypyridine

Comparison: 3,5-Dibromo-2,4-dimethoxypyridine is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to similar compounds. For example, 2,5-dibromo-3-methoxypyridine has different substitution patterns, which can lead to variations in reactivity and applications .

Properties

IUPAC Name

3,5-dibromo-2,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2/c1-11-6-4(8)3-10-7(12-2)5(6)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGGQLMMCFGFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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